molecular formula C9H12FNO B1399916 [(2-Fluoro-4-methoxyphenyl)methyl](methyl)amine CAS No. 1173004-69-7

[(2-Fluoro-4-methoxyphenyl)methyl](methyl)amine

Cat. No.: B1399916
CAS No.: 1173004-69-7
M. Wt: 169.2 g/mol
InChI Key: JSKNCPLLPSYVLX-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)methylamine is a benzylamine derivative featuring a methyl-substituted amine group attached to a 2-fluoro-4-methoxyphenyl moiety. This compound is characterized by its aromatic ring substitutions: a fluorine atom at the ortho (2nd) position and a methoxy group at the para (4th) position (Figure 1).

Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKNCPLLPSYVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxyphenyl)methylamine typically involves the reaction of 2-fluoro-4-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.

Industrial Production Methods

On an industrial scale, the production of (2-Fluoro-4-methoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxyacetophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable properties in drug design. Research indicates that compounds with similar structures can exhibit significant biological activity against various targets, including neurotransmitter systems and metabolic enzymes .

Case Study: EGFR Inhibition
Recent studies have focused on the inhibition of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. Compounds structurally related to (2-Fluoro-4-methoxyphenyl)methylamine have shown promise in selectively inhibiting mutant forms of EGFR while minimizing effects on wild-type EGFR. This selectivity could lead to reduced side effects associated with traditional therapies .

Compound Target Activity Reference
(2-Fluoro-4-methoxyphenyl)methylamineEGFR mutantsHigh potency against L858R mutant
Similar compoundsNeurotransmitter systemsSignificant biological activity

Agrochemicals

Pesticide Development
The compound has been explored for use as a plant protection agent. Its derivatives are being formulated into pesticides to control various agricultural pests, including insects and nematodes. The development of effective formulations containing (2-Fluoro-4-methoxyphenyl)methylamine aims to enhance crop protection while minimizing environmental impact .

Formulation Type Active Ingredient Target Pests Effectiveness
Custom formulation(2-Fluoro-4-methoxyphenyl)methylamineInsects, arachnidsEffective control observed

Material Science

Development of New Materials
In material science, the unique molecular structure of (2-Fluoro-4-methoxyphenyl)methylamine makes it suitable for developing new materials with specific electronic or optical properties. Its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors .

Application Area Material Type Properties Enhanced
OLEDsOrganic semiconductorsImproved efficiency
LCDsDisplay materialsEnhanced color accuracy

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Methoxyphenyl)methylamine

  • Structure : Differs by replacing the methylamine group with a trifluoroethylamine and lacking the 2-fluoro substitution.
  • The absence of fluorine at the 2nd position reduces steric hindrance and alters electronic interactions.
  • Relevance : This compound () highlights how alkyl chain modifications impact physicochemical properties and bioavailability .

(2-Chloro-4-fluorophenyl)methylamine

  • Structure : Replaces the 4-methoxy group with chlorine, retaining the 2-fluoro and methylamine groups.
  • Key Differences :
    • Chlorine’s larger atomic radius and lower electronegativity compared to methoxy may reduce solubility but enhance lipophilicity.
    • Chloro-substituted analogs () are often explored in drug discovery for their improved binding affinity to hydrophobic pockets .

[2-(4-Methoxyphenyl)ethyl]-methyl-amine

  • Structure : A phenethylamine derivative with a 4-methoxy group and methylamine.
  • The absence of fluorine limits steric and electronic effects at the aromatic ring () .

N-(2-(2-((2-Fluoro-4-methoxyphenyl)(hydroxy)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (5n)

  • Structure : Incorporates the 2-fluoro-4-methoxyphenyl group into an indole scaffold.
  • Key Differences :
    • The indole core and acetamide side chain enable hydrogen bonding and π-π stacking, critical for biological activity (e.g., ACE2 interaction, ).
    • HRMS data (m/z 387.1753) and synthetic yields (65%) suggest stability under reductive conditions .

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Source
(2-Fluoro-4-methoxyphenyl)methylamine C₉H₁₂FNO 169.20 2-F, 4-OCH₃, methylamine Potential bioactive scaffold Hypothetical
(4-Methoxyphenyl)methylamine C₁₀H₁₂F₃NO 219.21 4-OCH₃, trifluoroethylamine Enhanced metabolic stability
(2-Chloro-4-fluorophenyl)methylamine C₈H₉ClFN 173.62 2-Cl, 4-F, methylamine Hydrophobic binding motifs
[2-(4-Methoxyphenyl)ethyl]-methyl-amine C₁₀H₁₅NO 165.23 4-OCH₃, ethyl spacer, methylamine Increased conformational flexibility
Compound 5n () C₂₁H₂₂FN₂O₃ 387.18 Indole core, 2-F, 4-OCH₃, acetamide ACE2/Spike protein interaction studies

Research Findings and Implications

  • Substituent Effects :
    • Fluorine : The 2-fluoro substitution in the target compound likely enhances binding specificity through steric and electronic effects, as seen in indole derivatives () .
    • Methoxy Group : The 4-methoxy group improves solubility via polar interactions, contrasting with chloro analogs () that prioritize lipophilicity .
  • Synthetic Feasibility : Reductive amination or nucleophilic substitution routes (e.g., ) could be adapted for synthesis, given the success of similar protocols for acetamide and carbamate derivatives .

Biological Activity

(2-Fluoro-4-methoxyphenyl)methylamine is an organic compound notable for its unique substitution pattern and potential biological activities. This compound, characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, has garnered attention in medicinal chemistry for its possible therapeutic applications. This article explores the biological activity of (2-Fluoro-4-methoxyphenyl)methylamine, including its mechanisms of action, interactions with biomolecules, and potential clinical implications.

The biological activity of (2-Fluoro-4-methoxyphenyl)methylamine is primarily influenced by its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methoxy groups can alter the compound's binding affinity and selectivity towards these targets, which may include:

  • Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The structural features indicate possible interactions with neurotransmitter systems, which could influence signaling pathways in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of enzymes involved in metabolic processes.
Receptor InteractionPossible binding to neurotransmitter receptors, influencing cellular signaling.
Therapeutic PotentialInvestigated for use as a precursor in drug development targeting various diseases.

Case Study 1: Toxicological Profile

A clinical report highlighted the effects of related compounds in the 2C drug class, emphasizing the importance of understanding the pharmacological profiles of such substances. While this case did not involve (2-Fluoro-4-methoxyphenyl)methylamine directly, it underscores the potential risks associated with similar compounds and the necessity for comprehensive toxicological assessments .

Case Study 2: Drug Development Applications

Research has indicated that compounds with structural similarities to (2-Fluoro-4-methoxyphenyl)methylamine may exhibit significant activity against various biological targets. For instance, studies have shown that derivatives can have enhanced lipophilicity and metabolic stability, making them promising candidates for pharmaceuticals aimed at treating neurological disorders.

Research Findings

Recent studies have focused on profiling various chemicals, including those similar to (2-Fluoro-4-methoxyphenyl)methylamine, across different enzymatic assays. Findings suggest that these compounds can significantly influence enzyme activity and receptor binding profiles . The following table summarizes relevant findings from toxicity screening assays:

Table 2: ToxCast Screening Results

Assay TypeActive Compounds% ActiveAC50 (µM)
Cholinesterase Activator10.03Not Detected
CYP450 Enzyme Activator1010450
GPCR (Aminergic)325.06540

These results indicate that (2-Fluoro-4-methoxyphenyl)methylamine may interact with critical biological pathways, warranting further investigation into its pharmacological potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.